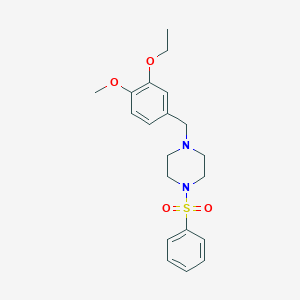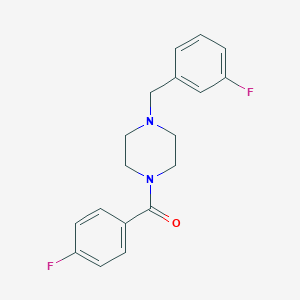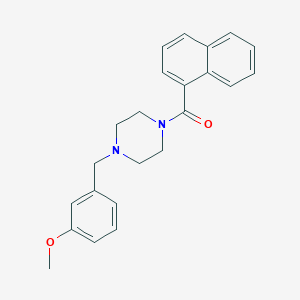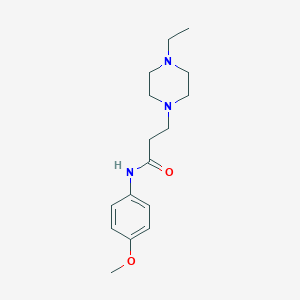
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide is an organic compound that features a piperazine ring substituted with an ethyl group and a methoxyphenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl chloride.
Formation of Propanamide Backbone: The final step involves the reaction of the substituted piperazine with 3-bromopropionyl chloride to form the propanamide backbone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Amines derived from the reduction of the amide group.
Substitution Products: Various substituted piperazine derivatives.
科学研究应用
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
3-(4-methylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(4-ethylpiperazin-1-yl)-N-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-ethylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of its ethyl-substituted piperazine ring and methoxyphenyl group, which may confer distinct pharmacological properties and binding affinities compared to its analogs.
属性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC 名称 |
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
InChI 键 |
CWSSMKLXUPUYNE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B248471.png)
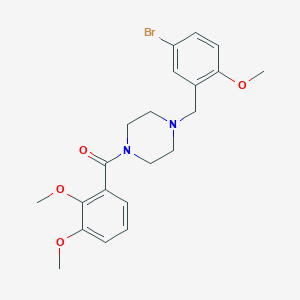
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B248476.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)
